molecular formula C9H16ClF2NO B2906045 [6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol;hydrochloride CAS No. 2305251-63-0

[6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol;hydrochloride

Cat. No.: B2906045
CAS No.: 2305251-63-0
M. Wt: 227.68
InChI Key: WSPJAIWHUFXSNH-UHFFFAOYSA-N
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Description

This compound is a fluorinated spirocyclic amine derivative with a methanol substituent, synthesized for applications in medicinal chemistry and materials science. Its structure features a rigid spiro[3.3]heptane core substituted with two fluorine atoms at the 2-position, an aminomethyl group at the 6-position, and a hydroxymethyl group also at the 6-position, forming a hydrochloride salt for enhanced stability. The spirocyclic scaffold imparts conformational rigidity, while fluorine atoms enhance metabolic stability and lipophilicity .

Molecular Formula: C₈H₁₄ClF₂NO Molecular Weight: 213.66 g/mol (calculated from ). Key Applications:

  • Intermediate in synthesizing fluorinated building blocks for drug discovery .
  • Potential use in central nervous system (CNS) targeting molecules due to its ability to cross the blood-brain barrier .

Properties

IUPAC Name

[6-(aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO.ClH/c10-9(11)3-7(4-9)1-8(2-7,5-12)6-13;/h13H,1-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPJAIWHUFXSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(CN)CO)CC(C2)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol;hydrochloride is a member of the spirocyclic family known for its unique structural features, including a difluorinated spiro[3.3]heptane framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C11H16ClF2N
Molecular Weight 227.68 g/mol
CAS Number 2305251-63-0
IUPAC Name [6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol hydrochloride

The presence of fluorine atoms contributes to the compound's conformational rigidity, which is hypothesized to enhance its interaction with biological targets.

Biological Activity

Research indicates that compounds with spiro[3.3]heptane scaffolds exhibit significant biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially impacting metabolic pathways critical in various diseases.
  • Antimicrobial Properties : The unique structural features may enhance its interaction with microbial targets, suggesting potential as an antimicrobial agent.
  • Anticancer Activity : Investigations into the compound's ability to inhibit cancer cell proliferation are ongoing, with initial findings indicating promising results.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Inhibition of Enzymatic Activity :
    • A study demonstrated that derivatives of difluorospiro[3.3]heptane showed significant inhibition against certain kinases involved in cancer pathways, suggesting a mechanism for anticancer activity.
  • Antimicrobial Testing :
    • Compounds structurally similar to [6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol were tested against various bacterial strains, showing notable inhibition zones in agar diffusion assays.

The proposed mechanism of action involves:

  • Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with active sites on enzymes or receptors.
  • Steric Hindrance : The spirocyclic structure provides steric hindrance that may enhance binding affinity compared to non-fluorinated analogs.

Synthesis and Applications

The synthesis of [6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol;hydrochloride typically involves multi-step chemical processes starting from commercially available precursors. Key synthetic steps include:

  • Formation of the Spirocyclic Ring : Cyclization reactions involving difluorinated ketones or aldehydes.
  • Introduction of the Aminomethyl Group : Nucleophilic substitution using appropriate amines.
  • Hydrochloride Salt Formation : Treatment with hydrochloric acid to enhance solubility.

Comparative Analysis with Related Compounds

The following table summarizes the differences between [6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol and other similar compounds:

Compound Name Unique Features Biological Activity Potential
[6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol;hydrochlorideDifluorinated spirocyclic structureAntimicrobial, anticancer
Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylateEthyl ester groupEnzyme inhibition
6,6-Difluorospiro[3.3]heptan-2-amineBasic amine functionalityPotential for diverse biological interactions

Comparison with Similar Compounds

Structural Analogues of Spiro[3.3]heptane Derivatives

The following table summarizes key spirocyclic compounds with modifications to the core structure, substituents, or functional groups:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Applications Reference
[6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol hydrochloride C₈H₁₄ClF₂NO 213.66 2,2-difluoro; 6-(aminomethyl); 6-methanol High rigidity, dual functional groups Drug discovery intermediates
(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride C₈H₁₄ClF₂N 197.65 6,6-difluoro; 2-methanamine Single amine group, lacks methanol Fluorinated building blocks
6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride C₇H₁₁ClF₂N 182.62 6,6-difluoro; 2-amine Simplest difluoro-amine derivative Scaffold for kinase inhibitors
Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride C₉H₁₆ClNO₂ 205.68 6-amine; 2-methyl ester Ester group enhances solubility Peptidomimetics synthesis
6-Aminospiro[3.3]heptan-2-ol hydrochloride C₇H₁₄ClNO 163.64 6-amine; 2-hydroxyl Polar hydroxyl group CNS-active compound precursors

Key Differences and Implications

Fluorine atoms increase electronegativity, enhancing binding affinity to hydrophobic enzyme pockets .

Functional Group Diversity: The methanol group in the target compound introduces hydrogen-bonding capacity, improving aqueous solubility compared to analogues like (6,6-difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride () . Ester-containing derivatives (e.g., methyl 6-aminospiro[3.3]heptane-2-carboxylate) are more reactive in nucleophilic substitution reactions, making them suitable for prodrug designs .

Synthetic Utility: The target compound’s dual functional groups (aminomethyl and methanol) enable bifunctional conjugation, a feature absent in simpler amines like 6,6-difluorospiro[3.3]heptan-2-amine hydrochloride () . Hydroxyl-bearing analogues (e.g., 6-Aminospiro[3.3]heptan-2-ol hydrochloride) are prone to oxidation, limiting their use in long-term storage .

Pharmacokinetic Advantages

  • The target compound’s spirocyclic structure reduces metabolic degradation compared to linear amines, as shown in hepatic microsome assays .
  • Fluorination increases logP by ~0.5 units compared to non-fluorinated spiroamines, enhancing membrane permeability .

Case Studies in Drug Discovery

  • Kinase Inhibitors : 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride () was used to develop selective JAK3 inhibitors, achieving IC₅₀ values <10 nM .
  • Antibacterial Agents: Methanol-containing derivatives show enhanced water solubility (>50 mg/mL) compared to ester analogues, critical for intravenous formulations .

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